molecular formula C18H24N2O B5719094 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B5719094
M. Wt: 284.4 g/mol
InChI Key: DUIQNQBVGGSWJS-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a methoxynaphthalene moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxynaphthalene and 4-methyl-1,4-diazepane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon. The temperature is maintained at around 100°C.

    Catalysts and Reagents: Common catalysts include palladium complexes such as Pd(PPh3)2Cl2, and copper iodide (CuI) is used as a co-catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene ring can be reduced under hydrogenation conditions.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under basic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of azido or thiol-substituted diazepanes.

Scientific Research Applications

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The methoxynaphthalene moiety can intercalate with DNA, while the diazepane ring can interact with protein receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is unique due to its combination of a diazepane ring and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-19-10-5-11-20(13-12-19)14-17-16-7-4-3-6-15(16)8-9-18(17)21-2/h3-4,6-9H,5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIQNQBVGGSWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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